1-Bromo-4-chloro-2,5-dimethoxybenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-4-chloro-2,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDVEYRNMPECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286244 | |
| Record name | 1-Bromo-4-chloro-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2675-81-2 | |
| Record name | 1-Bromo-4-chloro-2,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2675-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chloro-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Bromo-4-chloro-2,5-dimethoxybenzene (C8H8BrClO2) is an organobromine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with bromine, chlorine, and two methoxy groups. Its structure can be visualized as follows:
- Chemical Formula : C8H8BrClO2
- Molecular Weight : 227.50 g/mol
- Melting Point : Not extensively documented but inferred from similar compounds.
The presence of halogen atoms and methoxy groups significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Effective against E. coli at concentrations as low as 50 µg/mL.
This antimicrobial action is believed to involve the disruption of bacterial cell wall synthesis.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through multiple pathways:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication, leading to cell cycle arrest.
- Activation of Apoptotic Pathways : It triggers intrinsic apoptotic mechanisms by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 100 µM).
The biological activity of this compound can be attributed to its interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism and proliferation.
- Receptor Modulation : It can modulate receptor activity involved in signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |
| 2-Bromo-4,5-dimethoxybenzoic acid | Moderate | Yes | Similar mechanisms |
| 4-Iodo-3-methoxyaniline | Yes | Moderate | Different target interactions |
Case Studies
Several key studies have highlighted the biological effects of this compound:
- Bacterial Inhibition Study : Demonstrated effective inhibition of Staphylococcus aureus and E. coli growth at low concentrations.
- Cancer Cell Line Testing : Showed significant reduction in viability in MCF-7 breast cancer cells (up to 70% at 100 µM).
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Diversity : The presence of both Br and Cl in the target compound distinguishes it from analogs with single halogens. The disordered Br/Cl site enhances versatility in cross-coupling reactions, as Br is optimal for Suzuki reactions, while Cl allows further functionalization .
- Substituent Position : Methoxy groups at positions 2 and 5 (para to each other) in the target compound create a linear electronic environment, favoring planar conjugation. In contrast, 1-bromo-2,4-dimethoxybenzene has meta-oriented OCH₃ groups, introducing steric and electronic asymmetry .
Preparation Methods
Reaction Mechanism and Conditions
The chlorination proceeds via electrophilic aromatic substitution , where HCl/H₂O₂ generates reactive chlorine species (Cl⁺). The methoxy groups at positions 2 and 5 direct incoming electrophiles to the para position relative to existing substituents. Key parameters include:
- Temperature : Reactions are typically conducted at ambient temperature (20–25°C) to minimize side reactions.
- Reaction Time : 24–48 hours for complete conversion, monitored via thin-layer chromatography (TLC).
- Molar Ratios : A 1:1.2 molar ratio of 1-bromo-2,5-dimethoxybenzene to HCl ensures excess chlorinating capacity.
Purification and Crystallization
Post-reaction purification involves:
- Liquid-Liquid Extraction : Separation using dichloromethane and water.
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 v/v) eluent.
- Recrystallization : Slow evaporation of a saturated chloroform solution yields crystals suitable for X-ray diffraction.
Structural Confirmation via X-Ray Crystallography
The crystalline structure of this compound (C₈H₈BrClO₂) has been resolved in the monoclinic crystal system (space group P2₁/c). Key features include:
- Disordered Halogens : Bromine and chlorine atoms exhibit 50:50 occupancy at equivalent positions due to crystallographic inversion symmetry.
- Methoxy Group Geometry : Dihedral angles of 8.8° between methoxy groups and the benzene plane, indicating near-coplanarity.
| Crystallographic Parameter | Value |
|---|---|
| Unit Cell Dimensions | a = 7.214 Å, b = 14.672 Å, c = 7.382 Å |
| β Angle | 92.34° |
| Z (Molecules per Unit Cell) | 2 |
Alternative Synthetic Approaches
While the HCl/H₂O₂ method dominates literature, alternative routes have been explored:
Directed Ortho-Metalation (DoM)
Ullmann-Type Coupling
- Reagents : Aryl halides, copper catalysts.
- Utility : More relevant for synthesizing biphenyl derivatives than the parent compound.
Reaction Optimization and Challenges
Regioselectivity Control
The methoxy groups strongly influence substitution patterns:
Byproduct Formation
Common byproducts include:
- Dihalogenated Derivatives : Resulting from over-chlorination.
- Demethylation Products : Formed under acidic conditions at elevated temperatures.
Analytical Characterization Data
Post-synthesis validation employs multiple techniques:
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.12 (s, 1H, ArH), 6.89 (s, 1H, ArH), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 153.2 (C-O), 149.8 (C-O), 124.7 (C-Br), 122.1 (C-Cl), 112.4 (CH), 111.9 (CH), 56.3 (OCH₃), 56.1 (OCH₃).
Mass Spectrometry
- ESI-MS : m/z 265.53 [M+H]⁺ (calculated for C₈H₈BrClO₂: 265.94).
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
- Solvent Waste : Replacement of chloroform with cyclopentyl methyl ether (CPME) for greener processing.
- Catalyst Recycling : Immobilized acid catalysts to reduce HCl consumption.
Applications in Environmental Chemistry
This compound serves as a precursor for hydroxylated PCB metabolites , aiding in the study of pollutant degradation pathways. Its structural rigidity and halogen placement make it ideal for Suzuki-Miyaura cross-coupling reactions to synthesize biphenyl frameworks.
Q & A
Q. What are the established synthetic routes for 1-bromo-4-chloro-2,5-dimethoxybenzene, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via sequential halogenation and methoxylation of a benzene derivative. A common approach involves:
Methoxylation : Introducing methoxy groups at positions 2 and 5 via nucleophilic aromatic substitution (e.g., using NaOMe/CuI under reflux).
Halogenation : Bromination at position 1 using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at position 4 via Friedel-Crafts alkylation or electrophilic substitution.
Key factors affecting yield include temperature control (60–80°C for methoxylation) and stoichiometric ratios of halogenating agents. Crystallographic data (e.g., monoclinic P2₁/n symmetry) confirm regioselectivity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry and confirms substitution patterns. For example, bond lengths (C–Br: ~1.89 Å, C–Cl: ~1.73 Å) and angles (e.g., C–O–C: ~117°) validate the structure. Disordered atoms (e.g., Cl/Br in some positions) require refinement using software like SHELXL .
- NMR Spectroscopy : H NMR shows methoxy proton signals at δ 3.8–4.0 ppm, while C NMR distinguishes aromatic carbons (δ 110–150 ppm) .
Advanced Research Questions
Q. How can retrosynthetic analysis and AI-driven tools optimize the synthesis of derivatives?
Methodological Answer: AI platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to predict feasible routes. For example:
- One-Step Functionalization : Cross-coupling reactions (Suzuki or Ullmann) using Pd catalysts to introduce aryl/heteroaryl groups.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) deactivate the ring, directing further substitutions to meta/para positions. Computational modeling (DFT) can predict reactivity .
Q. How do crystallographic disorders impact structural determination, and how are they resolved?
Methodological Answer: Disordered atoms (e.g., overlapping Cl/Br positions) complicate electron density maps. Strategies include:
Occupancy Refinement : Assign partial occupancies to disordered sites.
Symmetry Constraints : Use space group P2₁/n to model inversion-related atoms.
Validation Tools : R-factors (< 0.05) and residual density maps ensure accuracy. For example, the title compound’s structure was resolved with R₁ = 0.032 .
Q. How can this compound be utilized in enzyme inhibition studies?
Methodological Answer:
- Binding Assays : The bromo and chloro groups enhance electrophilicity, enabling covalent interactions with nucleophilic enzyme residues (e.g., cysteine).
- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding poses in active sites.
- Kinetic Analysis : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases). PubChem data suggest utility in studying cytochrome P450 isoforms .
Contradictions and Resolutions
- Halogenation Order : Some protocols prioritize chlorination before bromination. Resolution: Bromine’s larger size favors steric control in later stages .
- Discrepancies in Crystallographic Data : Variations in bond lengths may arise from temperature/pH during crystallization. Validate via repeated trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
